![molecular formula C8H17N3O2 B13169469 (R)-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate](/img/structure/B13169469.png)
(R)-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate
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Overview
Description
tert-Butyl N-(1-carbamimidoylethyl)carbamate is a chemical compound with the molecular formula C8H17N3O2. It is a derivative of carbamic acid and is often used in organic synthesis and various research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-carbamimidoylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
In industrial settings, the synthesis of tert-Butyl N-(1-carbamimidoylethyl)carbamate often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate and 1,4-dioxane as a solvent .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-carbamimidoylethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-(1-carbamimidoylethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group for amines in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-carbamimidoylethyl)carbamate involves its ability to act as a protecting group for amines. This compound can form stable carbamate linkages with amines, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of carbamate bonds with amino groups in peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
Benzyl carbamate: Another carbamate derivative used in organic synthesis.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
tert-Butyl N-(1-carbamimidoylethyl)carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other carbamate derivatives. Its ability to form stable linkages with amines makes it particularly valuable in peptide synthesis and other applications requiring selective protection of functional groups.
Biological Activity
(R)-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate, also known as tert-butyl (1-aminopropan-2-yl)carbamate, is a compound with significant biological activity. Its structure includes a tert-butyl group attached to an amino group, which contributes to its interaction with various biological targets. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical formula of this compound is C8H18N2O2 with a molecular weight of approximately 174.24 g/mol. The compound is classified under carbamates and has been studied for its potential in medicinal chemistry.
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Sphingosine Kinases : Research indicates that amidine-based compounds similar to this compound can inhibit sphingosine kinases (SphKs), which are crucial in regulating sphingosine 1-phosphate (S1P) levels. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Modulation of Cannabinoid Receptors : Some studies suggest that related carbamate compounds may act as modulators of cannabinoid receptors, particularly CB2, which are involved in pain regulation and anti-inflammatory responses .
- Enzyme Interactions : The compound may interact with various enzymes involved in metabolic pathways, influencing processes such as pre-mRNA splicing and other cellular functions .
Anticancer Properties
Research has highlighted the potential anticancer properties of this compound through its ability to modulate signaling pathways associated with cell survival and apoptosis. Inhibition of SphK activity leads to decreased S1P levels, which can hinder cancer cell growth and metastasis.
Anti-inflammatory Effects
The compound's interaction with cannabinoid receptors suggests a role in modulating inflammation. By acting as an agonist for CB2 receptors, it may help alleviate chronic pain and reduce inflammatory responses in various conditions .
Case Studies
A notable study investigated the effects of similar amidine-based compounds on cancer cell lines. The results demonstrated a significant reduction in cell viability when treated with these inhibitors, supporting the hypothesis that targeting SphK could be a viable strategy for cancer therapy . Another study focused on the anti-inflammatory properties observed in animal models, where administration of related carbamates resulted in decreased markers of inflammation and pain relief .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H17N3O2 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-1-iminopropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-5(6(9)10)11-7(12)13-8(2,3)4/h5H,1-4H3,(H3,9,10)(H,11,12) |
InChI Key |
SBWMAYUOZBBXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=N)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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